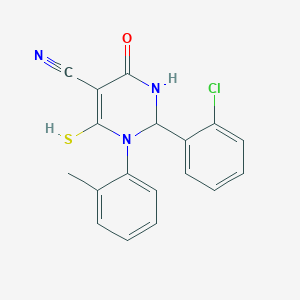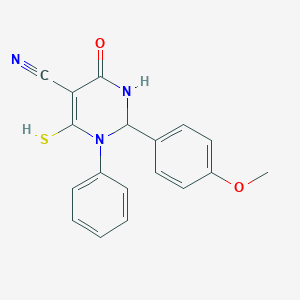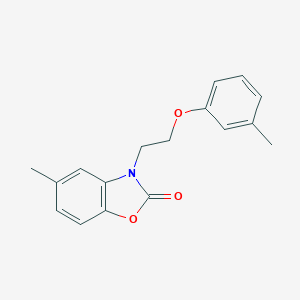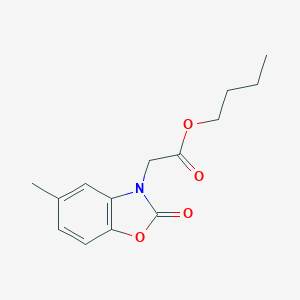![molecular formula C22H20ClN3O4S B285806 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline is a synthetic compound that has been widely studied for its potential therapeutic properties. This compound belongs to the family of quinoline derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as cholinesterase, which could lead to the observed biological activities.
Biochemical and physiological effects:
Studies have shown that 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline exhibits significant biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. In addition, it has been reported to have potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline in lab experiments include its potential therapeutic properties, its ability to inhibit the activity of certain enzymes, and its relatively straightforward synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline. These include further studies to fully understand its mechanism of action, as well as investigations into its potential as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. In addition, the compound's potential as a cholinesterase inhibitor could be further explored for the treatment of Alzheimer's disease. Finally, the synthesis of analogs of this compound could be investigated to improve its therapeutic properties.
Métodos De Síntesis
The synthesis of 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline has been reported in the literature. The synthesis involves the reaction of 7-chloro-8-hydroxyquinoline with 4-methylphenylhydrazine, followed by the reaction with methylsulfonyl chloride and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrazinone. The final step involves the reaction with 1,2-benzenediol to yield the target compound.
Aplicaciones Científicas De Investigación
7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline has been extensively studied for its potential therapeutic properties. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In addition, it has been reported to have potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C22H20ClN3O4S |
|---|---|
Peso molecular |
457.9 g/mol |
Nombre IUPAC |
7-chloro-8-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
InChI |
InChI=1S/C22H20ClN3O4S/c1-13-3-5-14(6-4-13)18-11-19(26(25-18)31(2,27)28)16-9-15-10-20-21(30-8-7-29-20)12-17(15)24-22(16)23/h3-6,9-10,12,19H,7-8,11H2,1-2H3 |
Clave InChI |
MIAIBXYLLZJMLN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl)S(=O)(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B285730.png)
![N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B285732.png)
![Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate](/img/structure/B285734.png)
![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)



![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione](/img/structure/B285817.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)